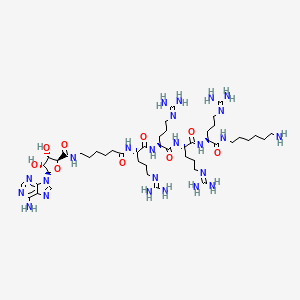

Ada-RYYRIK-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

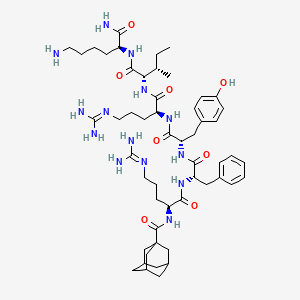

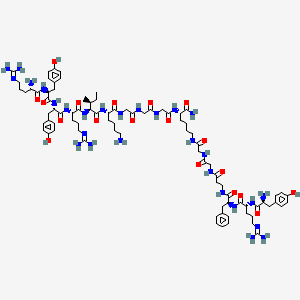

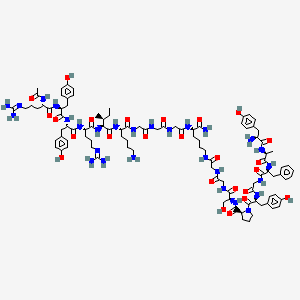

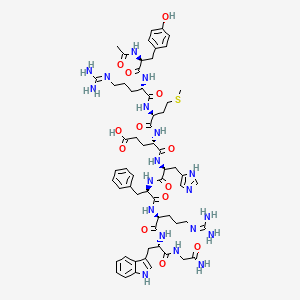

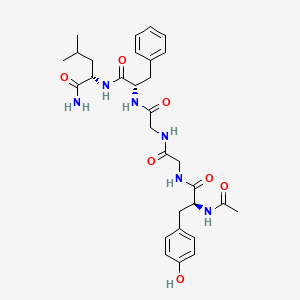

Ada-RYYRIK-NH2, également connu sous le nom d'acétyl-RYYRIK-NH2, est un peptide qui agit comme un antagoniste de la nociceptine, un neuropeptide hyperalgésique. Ce composé est isolé de bibliothèques de peptides et est connu pour sa forte affinité pour le récepteur de la nociceptine ORL1. La séquence peptidique est composée d'arginine ®, de tyrosine (Y), de tyrosine (Y), d'arginine ®, d'isoleucine (I) et de lysine (K), avec un groupe acétyle à l'extrémité N-terminale et un groupe amide à l'extrémité C-terminale .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Ada-RYYRIK-NH2 est synthétisé par synthèse peptidique en phase solide (SPPS) avec la stratégie Fmoc (9-fluorénylméthoxycarbonyl). La synthèse implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique liée à une résine. L'acétylation N-terminale et l'amidation C-terminale sont des étapes cruciales de la synthèse pour assurer la structure et l'activité correctes du peptide .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques d'this compound ne soient pas largement documentées, l'approche générale implique une SPPS à grande échelle. Cette méthode permet la production efficace et à haut rendement de peptides avec un contrôle précis de la séquence et des modifications. Le processus comprend l'utilisation de synthétiseurs de peptides automatisés, la purification par chromatographie liquide haute performance (CLHP) et la caractérisation par spectrométrie de masse .

Analyse Des Réactions Chimiques

Types de réactions

Ada-RYYRIK-NH2 subit principalement des interactions de liaison plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Son activité principale implique un antagonisme compétitif au niveau du récepteur de la nociceptine ORL1, où il inhibe la liaison et l'activité de la nociceptine .

Réactifs et conditions courants

La synthèse d'this compound implique des réactifs tels que des acides aminés protégés par Fmoc, des agents de couplage comme le HBTU (O-Benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate) et des agents de déprotection comme la pipéridine. Le peptide est généralement synthétisé dans des conditions douces pour préserver l'intégrité des acides aminés et de la liaison peptidique .

Principaux produits formés

Le produit principal de la synthèse est le peptide entièrement protégé, qui est ensuite déprotégé pour donner l'this compound actif. Le produit final est purifié pour éliminer tous les produits secondaires ou les séquences incomplètes .

Applications de la recherche scientifique

This compound a plusieurs applications dans la recherche scientifique :

Neurosciences : Il est utilisé pour étudier le récepteur de la nociceptine ORL1 et son rôle dans la modulation de la douleur et l'hyperalgésie.

Pharmacologie : Le composé sert d'outil pour étudier les propriétés pharmacologiques des antagonistes de la nociceptine et leurs applications thérapeutiques potentielles.

Développement de médicaments : Le peptide est un point de départ pour développer de nouveaux médicaments ciblant le récepteur de la nociceptine, qui pourraient avoir des applications dans le traitement de la douleur, de l'anxiété et d'autres affections.

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur de la nociceptine ORL1, un récepteur couplé aux protéines G. Lors de la liaison, il inhibe de manière compétitive l'activation des protéines G par la nociceptine, bloquant ainsi les voies de signalisation en aval. Cette inhibition empêche les effets biologiques de la nociceptine, tels que l'hyperalgésie et les modifications de la fréquence cardiaque .

Applications De Recherche Scientifique

Ada-RYYRIK-NH2 has several applications in scientific research:

Mécanisme D'action

Ada-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor ORL1, a G-protein coupled receptor. Upon binding, it competitively inhibits the activation of G proteins by nociceptin, thereby blocking the downstream signaling pathways. This inhibition prevents the biological effects of nociceptin, such as hyperalgesia and changes in heart rate .

Comparaison Avec Des Composés Similaires

Composés similaires

Nociceptine : Le ligand endogène du récepteur ORL1, qui a des propriétés de liaison similaires mais agit comme un agoniste plutôt qu'un antagoniste.

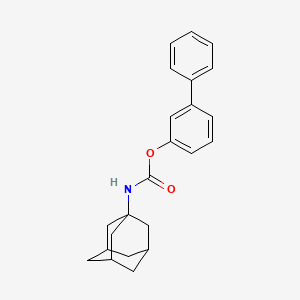

IsoVa-RYYRIK-NH2 : Un dérivé d'Ada-RYYRIK-NH2 avec un groupe isovaléryl, qui agit également comme un antagoniste mais avec des affinités et des activités de liaison différentes.

Pr-RYYRIK-NH2 et Bz-RYYRIK-NH2 : Autres dérivés avec des modifications à l'extrémité N-terminale, présentant des degrés variables d'activité antagoniste.

Unicité

This compound est unique en raison de sa forte spécificité et de son affinité pour le récepteur de la nociceptine ORL1. Sa capacité à agir comme un antagoniste compétitif en fait un outil précieux pour étudier la fonction du récepteur et pour développer des agents thérapeutiques potentiels ciblant les voies liées à la nociceptine .

Propriétés

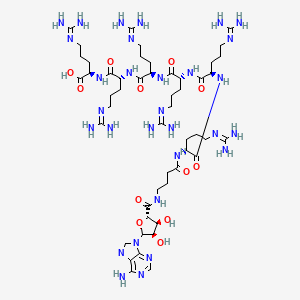

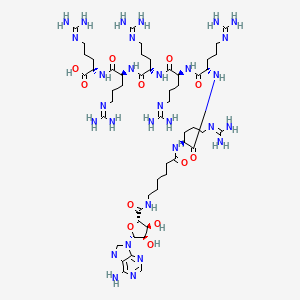

Formule moléculaire |

C53H82N14O8 |

|---|---|

Poids moléculaire |

1043.3 g/mol |

Nom IUPAC |

N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]adamantane-1-carboxamide |

InChI |

InChI=1S/C53H82N14O8/c1-3-31(2)43(49(74)62-38(44(55)69)13-7-8-20-54)67-46(71)39(14-9-21-60-51(56)57)63-47(72)42(27-33-16-18-37(68)19-17-33)65-48(73)41(26-32-11-5-4-6-12-32)64-45(70)40(15-10-22-61-52(58)59)66-50(75)53-28-34-23-35(29-53)25-36(24-34)30-53/h4-6,11-12,16-19,31,34-36,38-43,68H,3,7-10,13-15,20-30,54H2,1-2H3,(H2,55,69)(H,62,74)(H,63,72)(H,64,70)(H,65,73)(H,66,75)(H,67,71)(H4,56,57,60)(H4,58,59,61)/t31-,34?,35?,36?,38-,39-,40-,41-,42-,43-,53?/m0/s1 |

Clé InChI |

CHQPBFJDZBBZJD-OGHQQVQQSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C34CC5CC(C3)CC(C5)C4 |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ac-R[CEHdFRWC]-NH2](/img/structure/B10846418.png)

![Ac-YCit[CEHdFRWC]-NH2](/img/structure/B10846446.png)

![Ac-WVEHRLKGELSRKGGVV[hArg]KNFVPTDVGPFAF-NH2](/img/structure/B10846452.png)

![Ac-WVTH[Cit]LAGLLS[Cit]SGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846462.png)

![3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846484.png)

![Ac-YR[CEHFRWC]-NH2](/img/structure/B10846494.png)